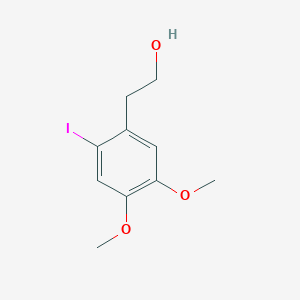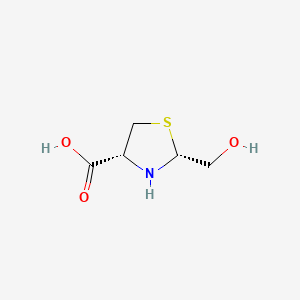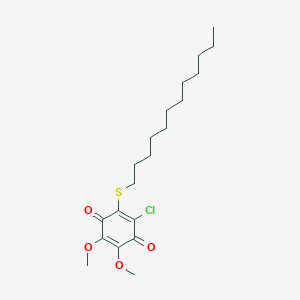
2-Chloro-3-(dodecylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone is a synthetic organic compound belonging to the class of benzoquinones Benzoquinones are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxy-1,4-benzoquinone and dodecylthiol.
Thioether Formation: The dodecylthio group can be introduced via a nucleophilic substitution reaction using dodecylthiol in the presence of a base such as sodium hydride.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
化学反応の分析
Types of Reactions
5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted benzoquinones with various functional groups.
科学的研究の応用
Chemistry
In chemistry, 5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology
Medicine
Benzoquinones and their derivatives are known for their pharmacological properties. This compound may have potential as an antimicrobial, anticancer, or antioxidant agent, although specific studies would be required to confirm these activities.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and as intermediates in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone would depend on its specific application. Generally, benzoquinones exert their effects through redox reactions, interacting with biological molecules and enzymes. The molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
Similar Compounds
2,3-Dimethoxy-5-methyl-1,4-benzoquinone: Similar structure with a methyl group instead of a dodecylthio group.
5-Chloro-2,3-dimethoxy-1,4-benzoquinone: Lacks the dodecylthio group.
2,3-Dimethoxy-1,4-benzoquinone: Lacks both the chlorine and dodecylthio groups.
Uniqueness
The presence of the dodecylthio group in 5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone imparts unique lipophilic properties, potentially enhancing its interaction with lipid membranes and biological systems. The chlorine atom may also influence its reactivity and biological activity.
特性
CAS番号 |
64102-02-9 |
|---|---|
分子式 |
C20H31ClO4S |
分子量 |
403.0 g/mol |
IUPAC名 |
2-chloro-3-dodecylsulfanyl-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H31ClO4S/c1-4-5-6-7-8-9-10-11-12-13-14-26-20-15(21)16(22)18(24-2)19(25-3)17(20)23/h4-14H2,1-3H3 |
InChIキー |
XZZRDSLWZIGIPZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCSC1=C(C(=O)C(=C(C1=O)OC)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


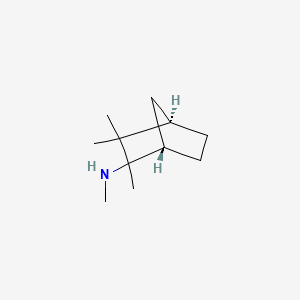


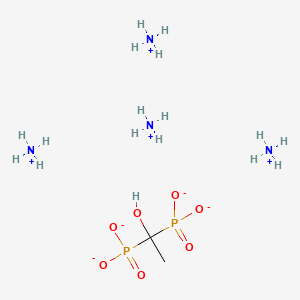
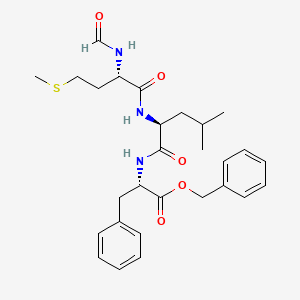
![3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13808956.png)
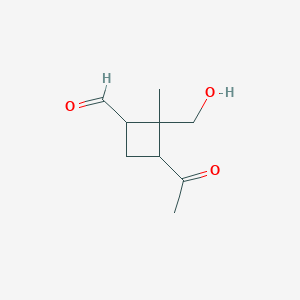


![Spiro[4.5]decane, 7-hexadecyl-](/img/structure/B13808988.png)

